Flaviviruses-IN-3
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Overview
Description
Flaviviruses-IN-3 is a novel compound that has garnered significant attention in the scientific community due to its potential antiviral properties, particularly against flaviviruses. Flaviviruses are a genus of viruses that include several notable pathogens such as dengue virus, Zika virus, West Nile virus, and yellow fever virus. These viruses are primarily transmitted through arthropod vectors like mosquitoes and ticks, and they pose a substantial threat to global health. This compound has shown promise in inhibiting the replication of these viruses, making it a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flaviviruses-IN-3 involves a multi-step process that includes the following key steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This typically requires the use of aldehydes and ketones as starting materials, along with catalysts such as p-toluenesulfonic acid.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. This may include halogenation, nitration, or sulfonation reactions, often carried out under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Flaviviruses-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base like sodium hydroxide, amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique antiviral properties.
Scientific Research Applications
Flaviviruses-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of antiviral agents and for developing new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the life cycle of flaviviruses and to identify potential targets for antiviral therapy.
Medicine: The compound is being explored for its potential use in the development of antiviral drugs, particularly for treating infections caused by flaviviruses.
Industry: In the pharmaceutical industry, this compound is used in the screening of antiviral compounds and in the development of diagnostic tools for detecting flavivirus infections.
Mechanism of Action
Flaviviruses-IN-3 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of flaviviruses. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include the viral RNA polymerase and protease enzymes, which are essential for viral replication. By inhibiting these enzymes, this compound effectively halts the replication process, reducing the viral load in infected cells.
Comparison with Similar Compounds
Flaviviruses-IN-3 is unique in its ability to target multiple stages of the flavivirus replication cycle. Similar compounds include:
Ribavirin: An antiviral drug that inhibits viral RNA synthesis but has limited efficacy against flaviviruses.
Sofosbuvir: A nucleotide analog that targets the viral RNA polymerase but is primarily used for treating hepatitis C virus infections.
Favipiravir: An antiviral agent that inhibits viral RNA polymerase but has shown limited activity against flaviviruses.
Compared to these compounds, this compound offers a broader spectrum of activity and higher potency against flaviviruses, making it a promising candidate for further development.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-3-18-8-10-19(11-9-18)25-16-23(22-6-4-5-7-24(22)28-25)26(31)27-20-12-14-21(15-13-20)34(32,33)29-17(2)30/h4-16H,3H2,1-2H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIEQUQKQXLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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